Methyl 2-(3-amino-1H-indazol-4-YL)benzoate - 1447607-40-0

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate

Catalog Number: EVT-3240218
CAS Number: 1447607-40-0
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2-(3-amino-1H-indazol-4-yl)benzoate belongs to the class of 3-aminoindazole compounds. These compounds serve as versatile building blocks in medicinal chemistry due to their ability to interact with various biological targets. They are particularly valuable as kinase inhibitors, demonstrating significant potential in anticancer drug development. []

Synthesis Analysis

Although the specific synthesis of Methyl 2-(3-amino-1H-indazol-4-yl)benzoate is not described in the provided papers, the synthesis of related 3-aminoindazole derivatives is discussed. For example, ABT-869, a potent multitargeted receptor tyrosine kinase inhibitor, is synthesized via a structure-based design approach. This approach involves incorporating an N,N'-diaryl urea moiety at the C4-position of the 3-aminodazole scaffold. [] Another study details the preparation of a boric acid ester compound as an intermediate in the synthesis of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide. This method involves reacting a specific indole derivative with a boron reagent. [] These examples highlight the synthetic versatility of the 3-aminoindazole scaffold.

Molecular Structure Analysis
  • Indazole core: The central indazole ring serves as a crucial scaffold for binding to biological targets, particularly kinases. []
  • Substitutions at the C4-position: The presence of various substituents at the C4-position of the indazole ring, such as aryl groups or urea moieties, allows for fine-tuning of pharmacological properties, including potency and selectivity. []
Chemical Reactions Analysis
  • N-arylation: This reaction is crucial for introducing diversity at the C4-position of the indazole ring, as exemplified by the synthesis of ABT-869. []
  • Formation of boronic acid esters: This reaction allows for further functionalization of the indazole scaffold, expanding its synthetic utility. []
  • Click chemistry: While not directly mentioned in the context of 3-aminoindazoles, click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, presents a powerful tool for conjugating these compounds with various pharmacophores or linkers. [, , ]
Mechanism of Action
  • Hinge-binding: The indazole core could act as a hinge binder, interacting with the hinge region of the kinase, a conserved structural motif crucial for ATP binding. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a diarylamide 3-aminoindazole derivative exhibiting potent pan-BCR-ABL inhibitory activity. It demonstrates efficacy against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. []
  • Relevance: AKE-72 shares the core 3-amino-1H-indazole structure with Methyl 2-(3-amino-1H-indazol-4-yl)benzoate. The key difference lies in the substitution at the 4th position of the indazole ring. While the target compound features a 2-methoxycarbonylphenyl group, AKE-72 has a 3-ethynylbenzamide moiety with a complex substituent on the nitrogen atom. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Relevance: ABT-869 and Methyl 2-(3-amino-1H-indazol-4-yl)benzoate share the 3-amino-1H-indazole scaffold. The key distinction lies in the substituent at the 4th position of the indazole ring. While the target compound features a 2-methoxycarbonylphenyl group, ABT-869 contains an N-(4-aminophenyl)-N'-(2-fluoro-5-methylphenyl)urea moiety. [, , ]

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 functions as a potent and selective Janus Kinase 1 (JAK1) inhibitor. This compound displays promising antitumor activity, particularly when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer models. []
  • Relevance: Although AZD4205 lacks the 3-amino-1H-indazole core, it belongs to the broader class of kinase inhibitors, similar to the compounds discussed in papers featuring the target compound. [, , , ] The research highlights the exploration of diverse heterocyclic scaffolds, including pyrazoles and indoles, in developing kinase inhibitors.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 acts as a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation, commonly associated with resistance to first-generation EGFR inhibitors. Notably, PF-06459988 exhibits minimal activity against wild-type EGFR, thereby minimizing potential side effects. []
  • Relevance: While PF-06459988 does not share the 3-amino-1H-indazole core, it belongs to the same category of kinase inhibitors as some compounds linked to Methyl 2-(3-amino-1H-indazol-4-yl)benzoate. [, , , ] The research highlights the importance of developing irreversible inhibitors with high selectivity towards mutated kinases to combat drug resistance in cancer therapy.

Properties

CAS Number

1447607-40-0

Product Name

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate

IUPAC Name

methyl 2-(3-amino-1H-indazol-4-yl)benzoate

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)11-6-3-2-5-9(11)10-7-4-8-12-13(10)14(16)18-17-12/h2-8H,1H3,(H3,16,17,18)

InChI Key

HDTNMZCQECDFGQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=C3C(=CC=C2)NN=C3N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C(=CC=C2)NN=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.